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Compound of Interest

Compound Name: 2,3-Dimethyl-5-nitro-2H-indazole

Cat. No.: B1490709 Get Quote

Audience: Researchers, scientists, and drug development professionals. Topic: Analytical

methods for 2,3-Dimethyl-5-nitro-2H-indazole characterization.

Introduction and Scientific Context
2,3-Dimethyl-5-nitro-2H-indazole (CAS No. 1588440-92-9) is a heterocyclic compound of

significant interest in medicinal chemistry and drug development.[1][2] As a substituted

indazole, it belongs to a class of compounds known for a wide range of pharmacological

activities. The precise structural features—specifically the dimethyl substitution and the position

of the nitro group on the benzene ring—are critical determinants of its biological activity,

physicochemical properties, and stability.

Therefore, rigorous analytical characterization is paramount. It ensures the compound's

identity, purity, and quality, which are foundational requirements for its use in research and as a

potential pharmaceutical intermediate. This guide, designed for senior scientists and

researchers, provides a multi-faceted strategy for the comprehensive characterization of this

molecule, explaining the causality behind methodological choices to ensure robust and reliable

data.
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A foundational understanding of the molecule's basic properties is the first step in developing

appropriate analytical methods.

Property Value Source

CAS Number 1588440-92-9 [2][3]

Molecular Formula C₉H₉N₃O₂ [1]

Molecular Weight 191.19 g/mol [1]

Predicted Boiling Point 377.0 ± 22.0 °C [4]

Predicted Density 1.36 ± 0.1 g/cm³ [4]

The Analytical Workflow: A Multi-Technique
Approach
No single analytical technique can fully characterize a molecule. A synergistic approach is

required to confirm structure, assess purity, and quantify the analyte. The following workflow

outlines a comprehensive strategy for the characterization of 2,3-Dimethyl-5-nitro-2H-
indazole.
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Caption: Comprehensive analytical workflow for compound characterization.
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Chromatographic Analysis for Purity and
Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the

purity of pharmaceutical compounds due to its high resolution and sensitivity. For a

nitroaromatic compound like 2,3-Dimethyl-5-nitro-2H-indazole, a reversed-phase method is

the logical starting point.

Causality of Method Design:

Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which

provides excellent retention for moderately polar aromatic compounds. Phenyl-based

columns can also be considered to enhance resolution through π-π interactions with the

indazole ring system.[5]

Mobile Phase: A gradient of acetonitrile (or methanol) and water is employed. Acetonitrile is

often preferred for its lower viscosity and UV transparency. A gradient elution is chosen to

ensure that any potential impurities, which may have significantly different polarities, are

eluted from the column, providing a complete purity profile.[6]

Detector: A UV detector is ideal as the conjugated aromatic system and nitro group of the

indazole derivative will exhibit strong chromophores, leading to high sensitivity. Detection is

typically performed at 254 nm, a common wavelength for aromatic compounds.[5][7]

Protocol: Reversed-Phase HPLC for Purity Assessment
Objective: To determine the purity of 2,3-Dimethyl-5-nitro-2H-indazole and quantify related

substances.

Instrumentation and Materials:

HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC-grade acetonitrile, water, and formic acid.
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Volumetric flasks and pipettes.

0.45 µm syringe filters.

Methodology:

Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic Acid in Water (v/v).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

Rationale: Formic acid is a volatile modifier that improves peak shape and is compatible

with mass spectrometry if LC-MS analysis is desired.[5]

Standard and Sample Preparation:

Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in a

1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution.

Sample Solution: Prepare the sample to be tested at the same concentration as the

standard.

Filter all solutions through a 0.45 µm filter before injection.

Chromatographic Conditions:
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Parameter Recommended Setting

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase
A: 0.1% HCOOH in H₂O; B: 0.1% HCOOH in

ACN

Gradient

0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18

min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-

25 min: 30% B

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 10 µL

Detection Wavelength 254 nm

System Suitability: Before sample analysis, inject the standard solution five times. The

relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

This ensures the system is performing consistently.

Data Analysis:

Calculate the purity of the sample using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Identify and quantify any impurities relative to the main peak.

This method should be validated according to ICH Q2(R1) guidelines, assessing parameters

like specificity, linearity, accuracy, precision, and robustness.[8][9][10]

Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide orthogonal information to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for unambiguous structural elucidation in solution. Both ¹H and

¹³C NMR should be performed.[11][12]

Expected ¹H NMR Resonances (in CDCl₃ or DMSO-d₆):

Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.5 ppm). The exact

chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on the

substitution pattern. The proton ortho to the nitro group will be the most downfield shifted.

N-CH₃ Proton (3H): A singlet around 4.0-4.2 ppm.

C-CH₃ Proton (3H): A singlet around 2.6-2.8 ppm.

Expected ¹³C NMR Resonances:

Nine distinct carbon signals are expected.

Aromatic carbons will appear in the ~110-150 ppm range. The carbon attached to the nitro

group will be significantly shifted.

The two methyl carbons will appear in the upfield region (~15-40 ppm).

Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400

MHz or higher spectrometer.

Data Interpretation: Assign all proton and carbon signals to the corresponding atoms in the

molecular structure. The data should be consistent with the 2,3-dimethyl-5-nitro substitution

pattern.[11][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups

present in a molecule based on their characteristic vibrational frequencies.[14][15]
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Expected Characteristic Absorption Bands:

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Expected Intensity

~3100-3000 C-H Stretch Aromatic Medium-Weak

~2950-2850 C-H Stretch Methyl (Aliphatic) Medium

~1600, ~1475 C=C Stretch Aromatic Ring Medium

~1550-1475
N-O Asymmetric

Stretch
Aromatic Nitro Strong

~1360-1290
N-O Symmetric

Stretch
Aromatic Nitro Strong

The two strong absorptions for the nitro group are highly diagnostic.[16]

Protocol: FT-IR Analysis
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder, or use an Attenuated Total Reflectance (ATR) accessory for direct solid

analysis.

Data Acquisition: Record a background spectrum first, then the sample spectrum over a

range of 4000-400 cm⁻¹.

Data Interpretation: Identify the characteristic absorption bands and confirm the presence of

the key functional groups (nitro, aromatic ring, methyl groups).

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information

through fragmentation patterns. It is often coupled with a chromatographic technique (LC-MS

or GC-MS).

Expected Results:
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Molecular Ion Peak [M+H]⁺: For 2,3-Dimethyl-5-nitro-2H-indazole (C₉H₉N₃O₂), the

expected monoisotopic mass is 191.07. In ESI-MS, the protonated molecule [M+H]⁺ would

be observed at m/z 192.07.

Fragmentation: Common fragmentation pathways for indazoles involve cleavage of the

pyrazole ring or loss of substituents.[17][18] The nitro group may be lost as NO₂ (46 Da) or

NO (30 Da).

Protocol: LC-MS Analysis
Instrumentation: Use the same HPLC method described previously, but with the eluent

directed into a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).

Ionization: Use Electrospray Ionization (ESI) in positive mode.

Data Acquisition: Acquire full scan data to detect the molecular ion. Perform tandem MS

(MS/MS) on the molecular ion peak to obtain fragmentation data.

Data Interpretation: Confirm that the exact mass of the molecular ion matches the theoretical

mass of the compound. Analyze the fragmentation pattern to further support the structural

assignment.

Conclusion
The analytical characterization of 2,3-Dimethyl-5-nitro-2H-indazole requires a multi-

technique, evidence-based approach. The combination of chromatography for purity

assessment and various spectroscopic methods (NMR, FT-IR, and MS) for structural

confirmation provides a comprehensive and robust data package. The protocols outlined in this

note serve as a validated starting point for researchers, ensuring the quality and reliability of

this important chemical entity for its intended applications in drug discovery and development.

Each step is designed with scientific causality in mind, creating a self-validating system for

confident characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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